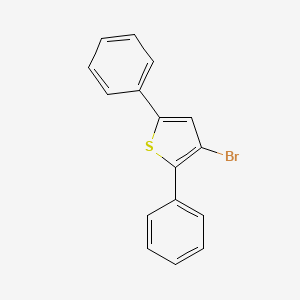
8-Bromo-2,6-dichloroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,6-dichloroquinazolin-4-amine: is a chemical compound with the following molecular formula:
C8H3BrCl2N2
. It belongs to the quinazoline family and contains bromine, chlorine, and nitrogen atoms. This compound has attracted scientific interest due to its potential applications in various fields.Métodos De Preparación
Synthetic Routes:
There are several synthetic routes to prepare 8-Bromo-2,6-dichloroquinazolin-4-amine. One common method involves the bromination of 2,6-dichloroquinazolin-4-amine using bromine or a brominating agent. The reaction proceeds as follows:
2,6-dichloroquinazolin-4-amine+Br2→this compound
Reaction Conditions:
The reaction typically occurs under inert atmosphere at temperatures between 2°C and 8°C.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
8-Bromo-2,6-dichloroquinazolin-4-amine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Reduction Reactions: Reduction of the nitro group (if present) can yield the corresponding amino compound.
Oxidation Reactions: Oxidation of the amine group can lead to imine or other derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Hydrogen gas (catalyzed by palladium on carbon) or other reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products:
The major product of bromination is this compound itself. Other products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
8-Bromo-2,6-dichloroquinazolin-4-amine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may serve as a probe to investigate biological pathways.
Materials Science: Its derivatives could be useful in material design.
Mecanismo De Acción
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparación Con Compuestos Similares
While 8-Bromo-2,6-dichloroquinazolin-4-amine is unique due to its specific halogen substitution pattern, similar compounds include other quinazolines and related heterocycles.
Propiedades
Fórmula molecular |
C8H4BrCl2N3 |
|---|---|
Peso molecular |
292.94 g/mol |
Nombre IUPAC |
8-bromo-2,6-dichloroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrCl2N3/c9-5-2-3(10)1-4-6(5)13-8(11)14-7(4)12/h1-2H,(H2,12,13,14) |
Clave InChI |
QELBOKUYNVLIKF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)





![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)


